molecular formula C8H7BrF3NO B8169580 1-(2-Bromoethyl)-3-(trifluoromethyl)pyridin-2(1H)-one

1-(2-Bromoethyl)-3-(trifluoromethyl)pyridin-2(1H)-one

Cat. No.: B8169580
M. Wt: 270.05 g/mol
InChI Key: GXDRCEAHCPVSDK-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-3-(trifluoromethyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a bromoethyl group and a trifluoromethyl group attached to a pyridinone ring

Preparation Methods

The synthesis of 1-(2-Bromoethyl)-3-(trifluoromethyl)pyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-pyridone, bromoethane, and trifluoromethylating agents.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product.

Chemical Reactions Analysis

1-(2-Bromoethyl)-3-(trifluoromethyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction Reactions: The compound can be reduced using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form corresponding reduced products.

Scientific Research Applications

1-(2-Bromoethyl)-3-(trifluoromethyl)pyridin-2(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-3-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.

Comparison with Similar Compounds

1-(2-Bromoethyl)-3-(trifluoromethyl)pyridin-2(1H)-one can be compared with other similar compounds, such as:

    1-(2-Chloroethyl)-3-(trifluoromethyl)pyridin-2(1H)-one: This compound has a chloroethyl group instead of a bromoethyl group, which can affect its reactivity and biological activity.

    1-(2-Bromoethyl)-3-(methyl)pyridin-2(1H)-one: This compound has a methyl group instead of a trifluoromethyl group, which can influence its chemical properties and applications.

The unique combination of the bromoethyl and trifluoromethyl groups in this compound makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-(2-bromoethyl)-3-(trifluoromethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c9-3-5-13-4-1-2-6(7(13)14)8(10,11)12/h1-2,4H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDRCEAHCPVSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(F)(F)F)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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